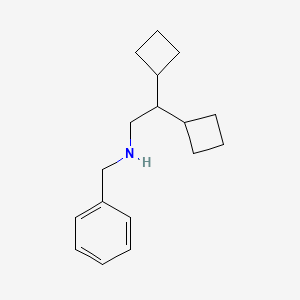
N-Benzyl-2,2-dicyclobutylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2,2-dicyclobutylethan-1-amine is an organic compound with the molecular formula C17H25N. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a 2,2-dicyclobutylethan-1-amine moiety. It is a member of the benzylamine family, known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2-dicyclobutylethan-1-amine typically involves the reaction of benzylamine with 2,2-dicyclobutylethan-1-amine under controlled conditions. One common method is the reductive amination of benzylamine with 2,2-dicyclobutylethan-1-aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, making the synthesis more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2-dicyclobutylethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed
Oxidation: Amides, ketones
Reduction: Secondary amines
Substitution: Substituted benzylamines
Scientific Research Applications
N-Benzyl-2,2-dicyclobutylethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-2,2-dicyclobutylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylethylamine: Known for its psychoactive properties and used in neurological research.
N-Benzyl-2-phenylpyrimidin-4-amine: Investigated for its anticancer activity and as a deubiquitinase inhibitor.
Uniqueness
N-Benzyl-2,2-dicyclobutylethan-1-amine is unique due to its dicyclobutyl moiety, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C17H25N |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-benzyl-2,2-di(cyclobutyl)ethanamine |
InChI |
InChI=1S/C17H25N/c1-2-6-14(7-3-1)12-18-13-17(15-8-4-9-15)16-10-5-11-16/h1-3,6-7,15-18H,4-5,8-13H2 |
InChI Key |
BNYREAVKYMKKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CNCC2=CC=CC=C2)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



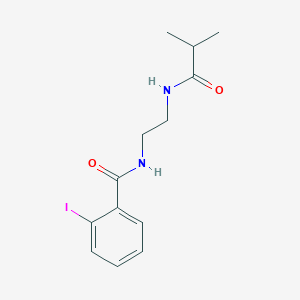


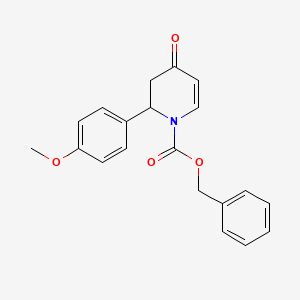
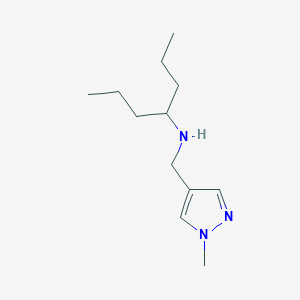
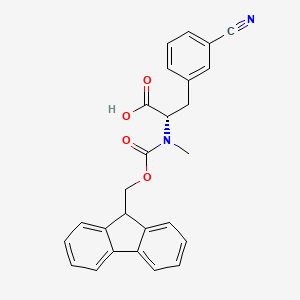
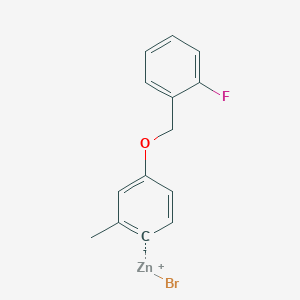


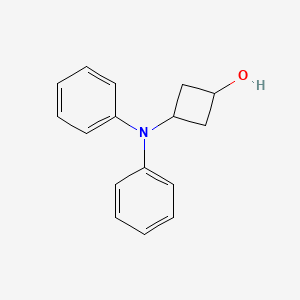
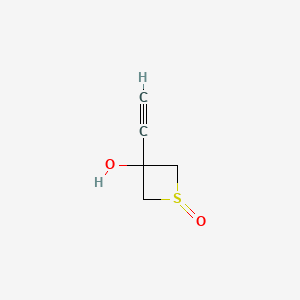
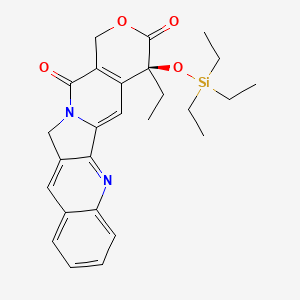
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
